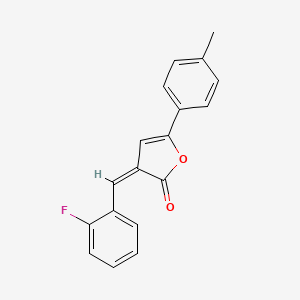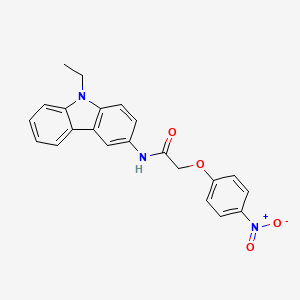
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PEPQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have potential therapeutic applications in a variety of areas, including cancer treatment, neurological disorders, and cardiovascular disease. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been found to have neuroprotective effects and may be useful in treating conditions such as Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been shown to have vasodilatory effects, which could make it a potential treatment for hypertension and other cardiovascular conditions.
Mecanismo De Acción
7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone exerts its effects through a variety of mechanisms, including the inhibition of protein kinases and the modulation of ion channels. Specifically, this compound has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of ion channels, and the inhibition of protein kinases. In addition, this compound has been found to have vasodilatory effects, which could make it a potential treatment for hypertension and other cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is that it can be synthesized in high yield and purity using a relatively simple and straightforward method. In addition, this compound has been shown to have a variety of potential therapeutic applications, making it a promising compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 7-(2-phenylvinyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of this compound-based therapies for cancer, neurological disorders, and cardiovascular disease. In addition, further research is needed to elucidate the precise mechanisms by which this compound exerts its effects, which could lead to the development of more targeted and effective therapies. Finally, research is needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in human patients.
Propiedades
IUPAC Name |
7-[(E)-2-phenylethenyl]-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-13-16(9-8-15-6-2-1-3-7-15)12-18-17(19)14-21-20(22-18)23-10-4-5-11-23/h1-3,6-9,14,16H,4-5,10-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXWBCPXNDCZOO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4724220.png)
![4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4724226.png)
![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4724255.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4724271.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)


![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
